2-(4-Fluoro-1H-indazol-3-yl)ethanamine synthesis pathway
2-(4-Fluoro-1H-indazol-3-yl)ethanamine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(4-Fluoro-1H-indazol-3-yl)ethanamine
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed, field-proven synthetic pathway for 2-(4-fluoro-1H-indazol-3-yl)ethanamine, a valuable building block for drug discovery and development. The presented strategy is designed for efficiency, scalability, and robustness, prioritizing modern, high-yielding methodologies. The core of this synthesis involves a two-step sequence starting from the key intermediate, 4-fluoro-1H-indazole-3-carbaldehyde. This aldehyde is first condensed with nitromethane via a Henry reaction, followed by a facile, one-pot reduction of the resulting nitrovinyl intermediate using a sodium borohydride and copper(II) chloride system. This guide elucidates the mechanistic rationale behind each step, provides detailed experimental protocols, and summarizes critical reaction data, offering researchers a comprehensive and practical blueprint for the synthesis of this important molecule.
Strategic Approach: A Retrosynthetic Analysis
A logical and efficient synthesis begins with a sound retrosynthetic strategy. The target molecule, 2-(4-fluoro-1H-indazol-3-yl)ethanamine, is disconnected at the C-C bond between the indazole ring and the ethylamine side chain. The primary amine functionality is a classic target for synthesis via the reduction of a nitro group, which points to a nitrovinyl intermediate. This intermediate, in turn, can be readily formed through a condensation reaction between an aldehyde and nitromethane. This leads to a key, commercially accessible or readily synthesized intermediate: 4-fluoro-1H-indazole-3-carbaldehyde.
Caption: Retrosynthetic disconnection of the target molecule.
Synthesis of the Core Intermediate: 4-Fluoro-1H-indazole-3-carbaldehyde
The synthesis of 3-substituted indazoles is greatly facilitated by the availability of 1H-indazole-3-carboxaldehyde derivatives.[2] While direct formylation of the indazole ring at the C3 position is generally ineffective, an elegant and robust method involves the acid-catalyzed nitrosation and rearrangement of a corresponding indole.[3] This transformation provides a direct and high-yielding route to the required aldehyde intermediate.
The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosonium ion (generated in situ from sodium nitrite and acid) at the electron-rich C3 position of the indole ring.[2] This forms a nitroso-indole intermediate, which tautomerizes to an oxime. Subsequent acid-catalyzed addition of water to the C2 position triggers a ring-opening event, followed by an intramolecular cyclization and dehydration to yield the stable 1H-indazole-3-carboxaldehyde.
Caption: Synthesis of the key aldehyde intermediate via indole nitrosation.
Experimental Protocol: Synthesis of 4-Fluoro-1H-indazole-3-carbaldehyde
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Preparation of Nitrosating Agent: In a three-necked round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve sodium nitrite (NaNO₂, 8 molar equivalents) in deionized water. Cool the solution to 0°C.
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Acidification: Slowly add 2N hydrochloric acid (HCl, 7 molar equivalents) to the cooled nitrite solution while maintaining the temperature at 0°C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 10-15 minutes.
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Solvent Addition: Add dimethylformamide (DMF) to the reaction mixture.
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Substrate Addition: In a separate flask, dissolve 4-fluoro-1H-indole (1 molar equivalent) in DMF. Add this solution dropwise to the cold nitrosating mixture. The rate of addition is critical to minimize side reactions.[4]
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the mixture and extract it multiple times with ethyl acetate. Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel to afford pure 4-fluoro-1H-indazole-3-carbaldehyde.
Construction of the 2-(Indazol-3-yl)ethanamine Moiety
With the core aldehyde in hand, the synthesis proceeds through a two-step sequence: a Henry condensation to install the nitroethyl group, followed by a comprehensive reduction to yield the target primary amine.
Step 1: Henry Condensation to form 4-Fluoro-3-(2-nitrovinyl)-1H-indazole
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane.[5] In this step, 4-fluoro-1H-indazole-3-carbaldehyde is condensed with nitromethane in the presence of a base catalyst. The subsequent dehydration of the nitroaldol adduct is typically spontaneous or can be encouraged by the reaction conditions, directly yielding the conjugated nitroalkene.
Step 2: Reduction of the Nitrovinyl Intermediate
The reduction of a β-nitrostyrene derivative to a phenethylamine requires the reduction of both the alkene double bond and the nitro group.[6] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often require stringent anhydrous and inert conditions and can have limited functional group tolerance.[5][7] Catalytic hydrogenation is another common method but can sometimes be slow and require specialized high-pressure equipment.[6]
A superior, modern alternative is the use of sodium borohydride (NaBH₄) in the presence of a copper(II) salt, such as CuCl₂.[8][9] This system offers a facile, high-yielding, and operationally simple one-pot procedure that proceeds under mild conditions.[7][8] The role of the copper salt is pivotal; it is believed that NaBH₄ reduces Cu(II) to active copper species in situ, which are crucial for facilitating the complete reduction of both the nitro group and the double bond.[7] This method avoids the hazards associated with LiAlH₄ and the need for high-pressure hydrogenation.
Caption: Forward synthesis of the ethanamine side chain.
Experimental Protocol: Two-Step Side Chain Synthesis
Step A: Henry Condensation
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Reaction Setup: To a solution of 4-fluoro-1H-indazole-3-carbaldehyde (1 molar equivalent) in a suitable solvent (e.g., methanol or ethanol), add nitromethane (CH₃NO₂, ~5-10 molar equivalents).
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Base Addition: Add a base catalyst, such as ammonium acetate or an amine base like triethylamine, to the mixture.
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Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the yellow/orange nitrovinyl product by TLC.
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Isolation: Once the reaction is complete, the product may precipitate from the solution upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography to yield 4-fluoro-3-(2-nitrovinyl)-1H-indazole.
Step B: NaBH₄/CuCl₂ Reduction
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Reaction Setup: In a round-bottom flask, suspend 4-fluoro-3-(2-nitrovinyl)-1H-indazole (1 molar equivalent) and copper(II) chloride dihydrate (CuCl₂·2H₂O, catalytic to stoichiometric amounts) in a solvent such as a mixture of tetrahydrofuran (THF) and methanol.
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Reductant Addition: Cool the mixture in an ice bath. Add sodium borohydride (NaBH₄, a significant excess, e.g., 10-15 molar equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. The reaction is typically rapid, often completing within 30-60 minutes.[8][9] Monitor by TLC until the starting material is consumed.
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Work-up: Carefully quench the reaction by the slow addition of aqueous HCl. Basify the mixture with an aqueous NaOH or NH₄OH solution to pH > 10.
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Extraction and Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(4-fluoro-1H-indazol-3-yl)ethanamine.
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Purification: The product can be further purified by column chromatography or by conversion to its hydrochloride salt, which can often be recrystallized to high purity.
Data Summary
The following table summarizes the typical parameters for the proposed synthetic pathway. Yields and conditions may vary based on scale and specific laboratory practices.
| Step | Starting Material | Key Reagents & Solvents | Typical Conditions | Product | Typical Yield |
| 1 | 4-Fluoro-1H-indole | NaNO₂, HCl, H₂O/DMF | 0°C to 60°C | 4-Fluoro-1H-indazole-3-carbaldehyde | 75-90% |
| 2 | 4-Fluoro-1H-indazole-3-carbaldehyde | CH₃NO₂, Ammonium Acetate | Reflux | 4-Fluoro-3-(2-nitrovinyl)-1H-indazole | 80-95% |
| 3 | 4-Fluoro-3-(2-nitrovinyl)-1H-indazole | NaBH₄, CuCl₂·2H₂O, THF/MeOH | 0°C to RT | 2-(4-Fluoro-1H-indazol-3-yl)ethanamine | 65-85% |
Conclusion
This guide details an efficient and robust synthetic route to 2-(4-fluoro-1H-indazol-3-yl)ethanamine, a compound of significant interest to the pharmaceutical and drug discovery sectors. The pathway leverages a reliable indole-to-indazole rearrangement to construct the core aldehyde, followed by a modern and highly effective Henry condensation and NaBH₄/CuCl₂ reduction sequence. The emphasis on mild conditions, high yields, and operational simplicity makes this strategy well-suited for both small-scale research and larger-scale production campaigns. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize this valuable molecular building block.
References
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D'Andrea, L., & Jademyr, S. (2021). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 17, 1833-1839. [Link]
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D'Andrea, L., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]
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